Cas no 17351-32-5 (N-Formyl-Met-Ala-Ser)

N-Formyl-Met-Ala-Ser 化学的及び物理的性質
名前と識別子
-
- L-Serine,N-formyl-L-methionyl-L-alanyl-
- For-Met-Ala-Ser-OH
- FOR-MET-ALA-SER
- N-FORMYL-MET-ALA-SER
- REF DUPL: For-Met-Ala-Ser-OH
- For-MAS-OH
- N-Formyl-Met-Ala-Ser-OH
- For-Met-Ala-Ser-OH≥ 97% (HPLC)
- N-Formyl-Met-Ala-Ser
-
- MDL: MFCD00134891
- インチ: InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)/t7-,8-,9-/m0/s1
- InChIKey: FRPHJRVMOFQLPK-CIUDSAMLSA-N
- ほほえんだ: C[C@H](NC([C@@H](NC=O)CCSC)=O)C(N[C@H](C(O)=O)CO)=O
計算された属性
- せいみつぶんしりょう: 335.11500
- どういたいしつりょう: 335.115
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 13
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 170A^2
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.146
- ふってん: 303.7°C at 760 mmHg
- フラッシュポイント: 137.5°C
- 屈折率: 1.559
- PSA: 170.13000
- LogP: -0.27090
- ようかいせい: 自信がない
N-Formyl-Met-Ala-Ser 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N254740-25mg |
N-Formyl-Met-Ala-Ser |
17351-32-5 | 25mg |
$ 220.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285844A-100 mg |
For-Met-Ala-Ser-OH, |
17351-32-5 | 100MG |
¥1,579.00 | 2023-07-11 | ||
abcr | AB477714-250mg |
For-Met-Ala-Ser-OH; . |
17351-32-5 | 250mg |
€569.50 | 2024-08-03 | ||
LKT Labs | F5869-1mg |
N-formyl-Met-Ala-Ser |
17351-32-5 | ≥95% | 1mg |
$77.80 | 2024-05-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285844-50mg |
For-Met-Ala-Ser-OH, |
17351-32-5 | 50mg |
¥903.00 | 2023-09-05 | ||
1PlusChem | 1P00APPJ-250mg |
For-Met-Ala-Ser-OH |
17351-32-5 | ≥ 97% (HPLC) | 250mg |
$470.00 | 2025-02-25 | |
A2B Chem LLC | AE99079-50mg |
For-met-ala-ser |
17351-32-5 | ≥ 97% (HPLC) | 50mg |
$139.00 | 2024-04-20 | |
1PlusChem | 1P00APPJ-100mg |
For-Met-Ala-Ser-OH |
17351-32-5 | ≥ 97% (HPLC) | 100mg |
$217.00 | 2025-02-25 | |
Ambeed | A128414-100mg |
For-met-ala-ser-oh |
17351-32-5 | 95% | 100mg |
$203.0 | 2024-04-22 | |
LKT Labs | F5869-5mg |
N-formyl-Met-Ala-Ser |
17351-32-5 | ≥95% | 5mg |
$233.60 | 2024-05-21 |
N-Formyl-Met-Ala-Ser 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
N-Formyl-Met-Ala-Serに関する追加情報
N-Formyl-Met-Ala-Ser (CAS No. 17351-32-5): An Overview of Its Structure, Applications, and Recent Research
N-Formyl-Met-Ala-Ser (CAS No. 17351-32-5) is a synthetic peptide that has garnered significant attention in the fields of biochemistry and medicinal chemistry due to its unique structural and functional properties. This compound is composed of three amino acids: N-formylmethionine (fMet), alanine (Ala), and serine (Ser). The presence of the N-formyl group at the N-terminus of methionine imparts specific biological activities, making it a valuable tool in various research applications.
The chemical structure of N-Formyl-Met-Ala-Ser is characterized by its linear sequence of amino acids. The N-formyl group, which is a common modification in bacterial proteins, plays a crucial role in the recognition and processing of these peptides by cellular machinery. This modification is particularly important in the context of protein synthesis and degradation pathways, where it serves as a signal for specific enzymatic activities.
In recent years, the study of N-Formyl-Met-Ala-Ser has expanded beyond its initial applications in basic research to include potential therapeutic uses. One notable area of interest is its role in modulating immune responses. Research has shown that this peptide can activate formyl peptide receptors (FPRs), which are G-protein-coupled receptors expressed on immune cells such as neutrophils and macrophages. Activation of FPRs by N-Formyl-Met-Ala-Ser can lead to various cellular responses, including chemotaxis, phagocytosis, and the release of inflammatory mediators.
A study published in the Journal of Immunology highlighted the potential of N-Formyl-Met-Ala-Ser as an adjuvant in vaccine development. The researchers found that when administered alongside antigenic peptides, N-Formyl-Met-Ala-Ser significantly enhanced the immune response, leading to higher antibody titers and improved protection against infectious diseases. This finding opens up new avenues for the development of more effective vaccines.
Beyond its immunomodulatory properties, N-Formyl-Met-Ala-Ser has also been investigated for its potential in cancer research. A recent study published in Cancer Research demonstrated that this peptide can inhibit the proliferation and migration of certain cancer cell lines by interfering with signaling pathways involved in cell growth and survival. These findings suggest that N-Formyl-Met-Ala-Ser could be a promising candidate for targeted cancer therapy.
The synthesis of N-Formyl-Met-Ala-Ser involves well-established solid-phase peptide synthesis techniques. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry is particularly favored due to its high efficiency and compatibility with automated synthesizers. This allows for the production of large quantities of pure peptide with consistent quality, making it suitable for both laboratory research and potential clinical applications.
In addition to its biological activities, the stability and solubility properties of N-Formyl-Met-Ala-Ser have been extensively studied. Researchers have found that this peptide exhibits good stability under physiological conditions, which is crucial for its use in vivo experiments and therapeutic applications. However, it is important to note that proper storage conditions are necessary to maintain its integrity and activity over time.
The future prospects for N-Formyl-Met-Ala-Ser are promising. Ongoing research continues to explore its potential in various areas, including immunotherapy, vaccine development, and cancer treatment. As our understanding of its mechanisms of action deepens, it is likely that new applications will emerge, further solidifying its importance in the field of medicinal chemistry.
In conclusion, N-Formyl-Met-Ala-Ser (CAS No. 17351-32-5) is a versatile compound with a wide range of applications in both basic research and translational medicine. Its unique structural features and biological activities make it an invaluable tool for scientists working at the intersection of biochemistry and pharmacology. As research progresses, it is anticipated that this peptide will continue to play a significant role in advancing our understanding of complex biological processes and developing novel therapeutic strategies.
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